Dormin is a natural product found in Botrytis cinerea, Axinella polypoides, and Leptosphaeria maculans with data available.
Abscission-accelerating plant growth substance isolated from young cotton fruit, leaves of sycamore, birch, and other plants, and from potatoes, lemons, avocados, and other fruits.
ABSCISIC ACID
CAS No.: 14375-45-2
VCID: VC21338481
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
Abscisic acid (ABA) is a pivotal plant hormone that plays a crucial role in various physiological processes, including plant growth, development, and stress responses. It was first identified and characterized in the early 1960s by Frederick T. Addicott and Larry A. Davis while studying compounds responsible for the shedding of cotton fruits . ABA is known for its involvement in seed and bud dormancy, organ size control, stomatal closure, and responses to environmental stresses such as drought, salinity, cold, heat, and heavy metal tolerance . Biosynthesis of Abscisic AcidThe biosynthesis of ABA involves several key enzymes and steps. It begins with the formation of β-carotenoids, which are then converted into xanthoxin through the action of the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED). Xanthoxin is further oxidized to abscisic aldehyde and then to ABA by short-chain alcohol dehydrogenase (SDR) and abscisic aldehyde oxidase (AAO), respectively . Signal Transduction Pathway of Abscisic AcidThe ABA signal transduction pathway is complex and involves several key components:
Stress ResponsesABA plays a critical role in helping plants cope with abiotic stresses such as drought, salinity, and extreme temperatures. It promotes stomatal closure to reduce water loss and enhances stress tolerance by regulating gene expression . Growth and DevelopmentABA inhibits seed germination and plant growth, contributing to seed dormancy and organ abscission. It also influences fruit development and ripening by modulating ethylene synthesis . Fruit RipeningExogenous application of ABA can accelerate fruit ripening by increasing ethylene production and respiratory activity . Research and ApplicationsRecent research has focused on understanding the mechanisms of ABA signaling and its potential applications in agriculture, such as enhancing stress tolerance in crops through genetic engineering . Additionally, ABA has shown metabolic effects in animals, suggesting potential roles beyond plant biology . |
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CAS No. | 14375-45-2 | ||||||||
Product Name | ABSCISIC ACID | ||||||||
Molecular Formula | C15H20O4 | ||||||||
Molecular Weight | 264.32 g/mol | ||||||||
IUPAC Name | (2Z,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | ||||||||
Standard InChI | InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7- | ||||||||
Standard InChIKey | JLIDBLDQVAYHNE-LXGGSRJLSA-N | ||||||||
Isomeric SMILES | CC1=CC(=O)CC(C1(/C=C/C(=C\C(=O)O)/C)O)(C)C | ||||||||
SMILES | CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | ||||||||
Canonical SMILES | CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | ||||||||
Synonyms | 2,4-Pentadienoic acid, 5-(1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-, (S-(Z,E))- Abscisic Acid Abscisic Acid Monoammonium Salt, (R)-Isomer Abscisic Acid, (+,-)-Isomer Abscisic Acid, (E,E)-(+-)-Isomer Abscisic Acid, (E,Z)-(+,-)-Isomer Abscisic Acid, (R)-Isomer Abscisic Acid, (Z,E)-Isomer Abscissic Acid Abscissins |
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PubChem Compound | 5375199 | ||||||||
Last Modified | Aug 15 2023 |
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